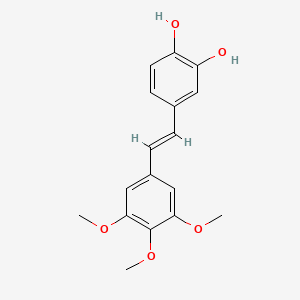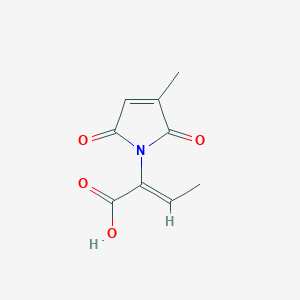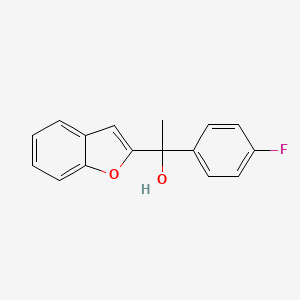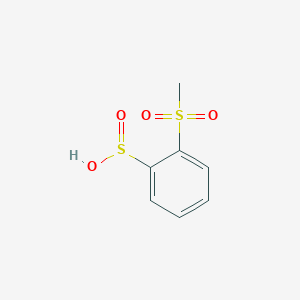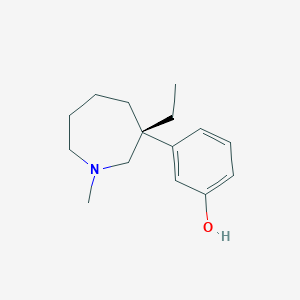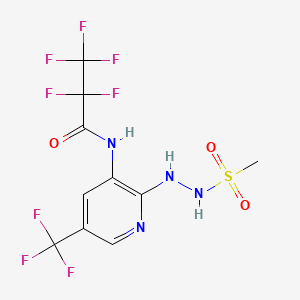
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the bromoethoxy derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzopyran ring or the substituent groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoethoxy derivative, while oxidation might produce a corresponding ketone or aldehyde.
科学研究应用
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving benzopyran derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may find applications in the development of new materials, dyes, or pharmaceuticals.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- involves its interaction with specific molecular targets and pathways. The bromoethoxy group can facilitate binding to enzymes or receptors, modulating their activity. The benzopyran core may interact with cellular components, influencing processes such as signal transduction, gene expression, or metabolic pathways .
相似化合物的比较
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): A naturally occurring coumarin with similar structural features but different functional groups.
7-Methoxy-2H-1-benzopyran-2-one: Another derivative with a methoxy group instead of a bromoethoxy group.
Uniqueness
2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)- is unique due to the presence of the bromoethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
90818-60-3 |
|---|---|
分子式 |
C11H9BrO3 |
分子量 |
269.09 g/mol |
IUPAC 名称 |
7-(2-bromoethoxy)chromen-2-one |
InChI |
InChI=1S/C11H9BrO3/c12-5-6-14-9-3-1-8-2-4-11(13)15-10(8)7-9/h1-4,7H,5-6H2 |
InChI 键 |
UVZZJDAWINTTQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


